molecular formula C14H21F2N5O2S B10953692 1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10953692
M. Wt: 361.41 g/mol
InChI Key: BZDQNXGBHBTAOB-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Sulfonamide formation: The final step involves the reaction of the difluoromethylated pyrazole with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.

    Agricultural Chemistry: The compound is explored for its potential use as a herbicide or pesticide due to its ability to interfere with the metabolic pathways of plants and insects.

    Biological Research: It is used as a tool compound to study the effects of difluoromethylation on biological systems and to investigate the role of sulfonamides in enzyme inhibition.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

    Disruption of Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes, leading to the accumulation of toxic intermediates and cell death.

Comparison with Similar Compounds

1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds:

    1-(trifluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.

    1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which can influence its solubility and enzyme inhibition properties.

The uniqueness of this compound lies in its combination of a difluoromethyl group and a sulfonamide group, which provides a unique set of chemical and biological properties.

Properties

Molecular Formula

C14H21F2N5O2S

Molecular Weight

361.41 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,3,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H21F2N5O2S/c1-6-20-10(3)12(7-17-20)8-19(5)24(22,23)13-9(2)18-21(11(13)4)14(15)16/h7,14H,6,8H2,1-5H3

InChI Key

BZDQNXGBHBTAOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=C(N(N=C2C)C(F)F)C)C

Origin of Product

United States

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